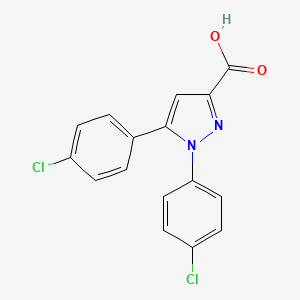![molecular formula C12H13ClN2 B3014367 8-Chloro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 17223-45-9](/img/structure/B3014367.png)
8-Chloro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Vue d'ensemble
Description
The compound 8-Chloro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a chemical structure that is part of a broader class of compounds known as pyridoindoles. These compounds are characterized by a pyrido ring fused to an indole system. Although the specific compound is not directly synthesized or analyzed in the provided papers, the papers do discuss related structures and synthetic approaches that can offer insights into the chemistry of similar compounds.
Synthesis Analysis
The synthesis of related pyrroloindoles has been explored in the literature. For instance, the synthesis of 6,8-Dimethoxypyrrolo[3,2,1-hi]indole was achieved through dehydrogenation of a tetrahydro compound, which itself was produced by the reduction of an isatin derivative . Another study reported the preparation of 1,8-Dihydropyrrolo[2,3-b]indoles from indole-3-carbaldehyde, which involved a multi-step process including the formation of azidoacrylates and subsequent reactions . These synthetic routes could potentially be adapted or serve as inspiration for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of pyridoindoles can be complex, with a significant degree of conjugation and potential for various substituents to influence the overall geometry and electronic properties. For example, the compound 8-(2-(5-(4-methylphenyl)-2-thienyl)vinyl)-10,10-dimethyl-10H-pyrido[1,2-a]indolium perchlorate was found to have good coplanarity and a large conjugated system, as determined by crystal structure analysis . This suggests that the molecular structure of this compound would also be influenced by its substituents and could exhibit interesting electronic properties.
Chemical Reactions Analysis
The chemical reactivity of pyridoindoles can vary depending on the specific substituents and structural features. For instance, the 1-allyl derivatives of dihydropyrroloindoles were shown to undergo photochemical rearrangement to their 2H-isomers, a reaction characteristic of pyrroles . This indicates that the chemical reactions of this compound could also include photochemical processes, among others, depending on the nature of its substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridoindoles are closely related to their molecular structure. The compound with a large conjugated system mentioned earlier displayed larger maximum absorption and emission wavelengths in its UV-Vis and fluorescence spectra compared to its analogue . This suggests that the physical and chemical properties of this compound, such as its optical properties, would be significantly influenced by its molecular structure and the extent of conjugation.
Applications De Recherche Scientifique
Pharmacological Activity
Derivatives of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, including 8-Chloro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, are known for a broad spectrum of pharmacological activities. These compounds possess antihistamine, neuroleptic, antiarrhythmogenic, and antioxidant properties. Certain derivatives are used in medicinal preparations such as antihistamine and neuroleptic drugs. Additionally, some derivatives have shown pronounced neuroprotector properties and calcium-antagonist behavior, indicating their potential in treating neurological disorders and cardiovascular diseases (Ivanov, Afanas'ev, & Bachurin, 2001).
Receptor Activity
Specific derivatives of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole have been studied for their receptor activity, showing high antagonistic activity against adrenergic α1A, α1B, α1D, α2A receptors, and serotonin 5-HT2A, 5-HT2B, 5-HT2C, 5-HT7 receptors. This indicates their potential use in treating conditions related to these receptors, such as depression, anxiety, and hypertension (Ivachtchenko et al., 2013).
Antitumor Activity
Some derivatives of pyrido[4,3-b]indole, including the 8-Chloro-2-methyl variant, have been researched for their antitumor properties. They have been tested in vitro and in vivo on various experimental tumor models, showing promising results as antineoplastic agents. This suggests their potential application in developing new cancer therapies (Nguyen et al., 1990).
Synthetic Accessibility and Medicinal Chemistry Interest
The synthetic accessibility of various derivatives of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles has been demonstrated, showing that these compounds exhibit a broad spectrum of pharmacological activity. This makes them of significant interest for medicinal chemistry, suggesting potential in developing a variety of therapeutic agents (Ivashchenko et al., 2010).
Mécanisme D'action
Target of Action
Similar compounds have shown high antiproliferative activity and c-met inhibitory potency . The c-Met receptor tyrosine kinase plays a crucial role in cellular processes such as proliferation, survival, and motility.
Mode of Action
It’s suggested that the compound interacts with its targets, possibly inhibiting the c-met pathway, leading to antiproliferative effects .
Biochemical Pathways
Given its potential c-met inhibitory activity, it may impact pathways related to cell proliferation and survival .
Result of Action
Similar compounds have shown high antiproliferative activity, suggesting that this compound may also inhibit cell proliferation .
Propriétés
IUPAC Name |
8-chloro-2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2/c1-15-5-4-12-10(7-15)9-6-8(13)2-3-11(9)14-12/h2-3,6,14H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCWIHUDWIRLEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C3=C(N2)C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17223-45-9 | |
| Record name | 8-chloro-2-methyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



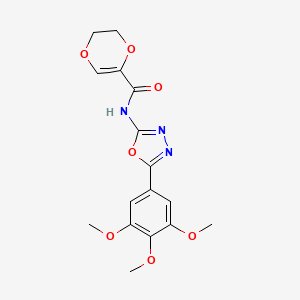
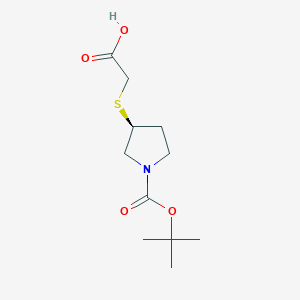
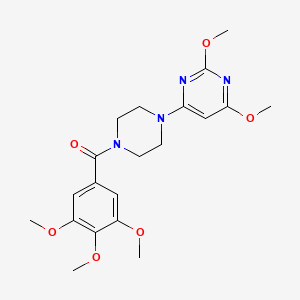
![[4-(Aminomethyl)-4-fluorocyclohexyl]methanol;hydrochloride](/img/structure/B3014294.png)
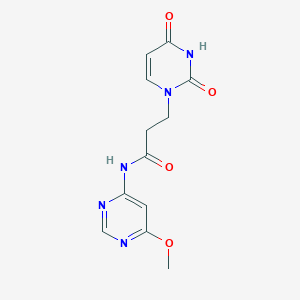
![2-Ethyl-5-((4-methylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3014299.png)

![3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-1-ol dihydrochloride](/img/no-structure.png)
![Methyl 1-[2-(2-adamantanylacetylamino)acetyl]piperidine-4-carboxylate](/img/structure/B3014302.png)


![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B3014306.png)
